molecular formula C28H42O4 B1223036 3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid CAS No. 55907-34-1

3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid

Cat. No. B1223036
CAS RN: 55907-34-1
M. Wt: 442.6 g/mol
InChI Key: OZFVNSYPXRUABC-ABYCQCASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid is a natural product found in Stypopodium zonale with data available.

Scientific Research Applications

Polyketides and Proton-Proton Long-Range Coupling

Another significant application lies in the domain of polyketide-originated metabolites. The compound was involved in the isolation and structural elucidation of new polyketide-derived metabolites from a marine sponge-derived fungus, Mycelia sterilia. These metabolites and their unique structures, elucidated by spectroscopic methods, draw attention to the compound's role in understanding and exploring marine-derived natural products and their complex chemistry (Hao et al., 2008).

Antibacterial and Antifungal Applications

The compound was also involved in the isolation of new metabolites from the endophytic fungus Nodulisporium sp., which exhibited notable herbicidal, antifungal, and antibacterial activities. This indicates the compound's significance in the discovery and development of new bioactive agents with potential applications in agriculture and medicine (Dai et al., 2006).

Applications in Fluorescence Derivatisation

The compound contributed to the field of fluorescence derivatisation, especially in the modification of amino acids. This derivatisation led to the production of strongly fluorescent amino acid derivatives, which are valuable in biological assays and studies related to protein structure and functions (Frade et al., 2007).

properties

CAS RN

55907-34-1

Product Name

3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid

Molecular Formula

C28H42O4

Molecular Weight

442.6 g/mol

IUPAC Name

3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid

InChI

InChI=1S/C28H42O4/c1-17(2)22-8-10-24-27(5,23(22)9-11-25(29)30)13-12-19(4)28(24,6)16-20-15-21(32-7)14-18(3)26(20)31/h14-15,19,23-24,31H,8-13,16H2,1-7H3,(H,29,30)/t19-,23+,24-,27-,28-/m0/s1

InChI Key

OZFVNSYPXRUABC-ABYCQCASSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@H]([C@@]1(C)CC3=C(C(=CC(=C3)OC)C)O)CCC(=C(C)C)[C@H]2CCC(=O)O)C

SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)OC)C)O)CCC(=C(C)C)C2CCC(=O)O)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C(C(=CC(=C3)OC)C)O)CCC(=C(C)C)C2CCC(=O)O)C

synonyms

atomaric acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid
Reactant of Route 2
3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid
Reactant of Route 3
3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid
Reactant of Route 5
3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid
Reactant of Route 6
3-[(1S,4aR,5S,6S,8aR)-5-[(2-hydroxy-5-methoxy-3-methylphenyl)methyl]-5,6,8a-trimethyl-2-propan-2-ylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]propanoic acid

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